

Application Notes and Protocols: LY 344864 Hydrochloride for In Vitro Research

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Compound of Interest				
Compound Name:	LY 344864			
Cat. No.:	B1193075		Get Quote	

Abstract

These application notes provide detailed protocols for the solubilization and use of **LY 344864** hydrochloride, a potent and selective 5-HT1F receptor agonist, for in vitro experimental applications. This document is intended for researchers, scientists, and drug development professionals. It includes comprehensive data on the compound's physicochemical properties, receptor binding affinities, and step-by-step procedures for preparing stock and working solutions for cell-based assays.

Compound Information

LY 344864 hydrochloride is a selective agonist for the 5-HT1F receptor, making it a valuable pharmacological tool for studying the role of this receptor in various physiological processes, including migraine pathophysiology and mitochondrial biogenesis.[1][2] It functions as a full agonist, producing effects similar in magnitude to serotonin.[1][2]



Property	Value
IUPAC Name	N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro- 1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride[3]
Molecular Formula	C21H22FN3O·HCl
Molecular Weight	387.88 g/mol [3]
CAS Number	186544-26-3[3]
Purity	>98%[3] or ≥99%
Form	Solid[3]

Quantitative Data Summary Solubility Data

LY 344864 hydrochloride exhibits good solubility in common laboratory solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Solvent	Maximum Concentration	
DMSO	100 mM[3][4]	
Water	5 mM to 50 mM[3][4]	

Note: The solubility in water can vary. One source indicates 5 mM[3], while another suggests up to 50 mM[4]. It is advisable to test solubility at the desired concentration.

Receptor Binding and Functional Activity

LY 344864 is highly selective for the 5-HT1F receptor, displaying over 80-fold greater selectivity compared to other 5-HT receptor subtypes.[3][4]



Receptor Subtype	Κι (μΜ)	EC50 (nM)
5-HT ₁ F	0.006[1][4]	3[3][4]
5-HT1A	0.530[1][3]	-
5-HT1B	0.549[1][3]	-
5-HT ₁ D	0.575[1][3]	-
5-HT1E	1.415[1][3]	-
5-HT₂A	3.935[1][3]	-
5-HT₂B	1.695[1][3]	-
5-HT₂C	3.499[1][3]	-
5-HT ₇	4.851[1][3]	-

Experimental Protocols Safety Precautions

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
- Handle the solid powder in a chemical fume hood to avoid inhalation.

Protocol for Preparing a 100 mM Stock Solution in DMSO

Materials:

- LY 344864 hydrochloride (solid)
- Anhydrous/molecular sieve-dried DMSO
- Sterile, tightly sealed vials (e.g., amber glass or polypropylene)
- Calibrated analytical balance and weighing paper



Vortex mixer

Procedure:

- Equilibrate Compound: Before opening, allow the vial of LY 344864 hydrochloride to
 equilibrate to room temperature for at least 60 minutes. This prevents condensation of
 moisture onto the hygroscopic solid.
- Weigh Compound: In a chemical fume hood, accurately weigh the desired amount of the solid compound.
 - o Calculation Example: To prepare 1 mL of a 100 mM stock solution, you need:
 - Mass = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass = 0.1 mol/L × 0.001 L × 387.88 g/mol = 0.03879 g = 38.79 mg
- Dissolution: Add the weighed solid to a sterile vial. Add the calculated volume of DMSO.
- Mixing: Tightly seal the vial and vortex thoroughly until the solid is completely dissolved.
 Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[5]
 - Long-term storage: Store aliquots at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years).
 - Short-term storage (solid): The solid compound can be stored at +4°C.[3]

Protocol for Preparing Working Solutions

Materials:

- 100 mM LY 344864 hydrochloride stock solution in DMSO
- Sterile aqueous buffer or cell culture medium appropriate for your experiment (e.g., DMEM, PBS)



Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
- Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is critical
 to add the DMSO stock solution to the aqueous medium and mix immediately to prevent
 precipitation. The final concentration of DMSO in the cell culture should be kept low (typically
 ≤ 0.1%) to avoid solvent-induced cytotoxicity.
 - Example for a 100 μM working solution:
 - 1. Prepare an intermediate dilution: Add 2 μ L of the 100 mM stock to 1998 μ L of culture medium. This creates a 1:1000 dilution, resulting in a 100 μ M solution with 0.1% DMSO.
 - 2. Further dilutions can be made from this intermediate stock to achieve lower final concentrations.
- Use Immediately: Working solutions in aqueous media should ideally be prepared fresh and used on the same day.

In Vitro Assay Workflow (General Example)

This workflow describes a general procedure for treating adherent cells with **LY 344864** hydrochloride to assess its effect on a specific cellular endpoint, such as cAMP levels or expression of mitochondrial biogenesis markers.

Procedure:

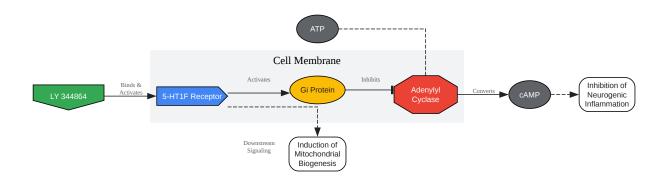
- Cell Seeding: Plate adherent cells (e.g., HeLa, HEK293 transfected with the 5-HT1F receptor) in a suitable multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase at the time of treatment.[6] Allow cells to adhere and grow overnight in a CO₂ incubator.[7]
- Compound Preparation: Prepare working solutions of LY 344864 hydrochloride at various concentrations (e.g., 2x the final desired concentration) in fresh cell culture medium.



- Cell Treatment: Remove the old medium from the cells. Add the prepared working solutions to the wells. Include appropriate controls:
 - Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration.
 - Positive Control: A known agonist or stimulant for the pathway of interest (e.g., Forskolin for adenylyl cyclase activation if measuring cAMP inhibition).
- Incubation: Incubate the cells for the desired period (e.g., 15-30 minutes for signaling events, 24-48 hours for changes in gene expression).
- Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate
 lysis buffer (e.g., RIPA buffer, or a specific buffer from an ELISA kit).[6] Protease and
 phosphatase inhibitors should be added to the lysis buffer.[6]
- Endpoint Analysis: Analyze the cell lysates for the desired outcome. Examples include:
 - cAMP Levels: Use a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
 - Mitochondrial Biogenesis: Perform qPCR to measure the expression of marker genes (e.g., PGC-1α, NRF1, TFAM) or Western blotting to measure protein levels.

Visualizations Signaling Pathway of LY 344864



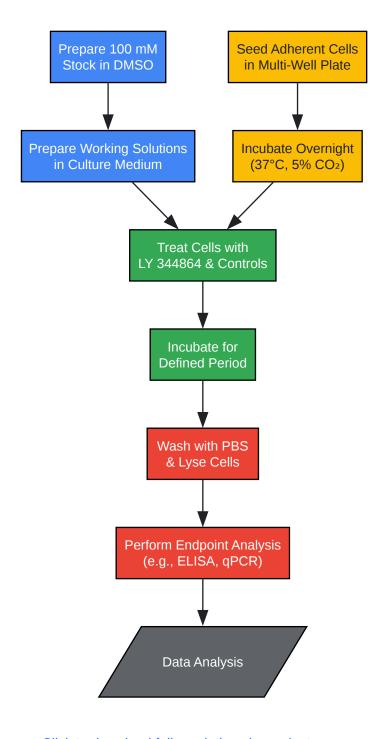


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Caption: Signaling pathway of the 5-HT1F receptor agonist LY 344864.

Experimental Workflow for In Vitro Assays





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Caption: General experimental workflow for using LY 344864 in cell-based assays.

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